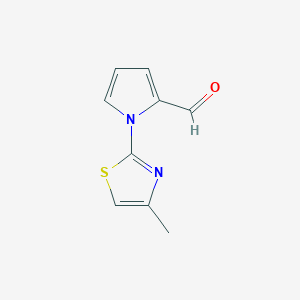

1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Beschreibung

1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted at position 1 with a 4-methyl-1,3-thiazol-2-yl group and at position 2 with a carbaldehyde moiety. The 4-methyl group on the thiazole may influence steric and electronic properties, affecting reactivity and intermolecular interactions. This compound is structurally related to ligands used in metal complexes and bioactive molecules, though its specific applications remain understudied .

Eigenschaften

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-7-6-13-9(10-7)11-4-2-3-8(11)5-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZFIRWZRVSSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrole Core Construction via Paal-Knorr Cyclization

The Paal-Knorr reaction, a classical method for pyrrole synthesis, involves condensation of 1,4-diketones with primary amines. For this target, 2-amino-4-methyl-1,3-thiazole serves as the amine component, reacting with 2,5-hexanedione under acidic conditions (e.g., acetic acid, 80°C, 12 h) to yield 1-(4-methyl-1,3-thiazol-2-yl)-2,5-dimethyl-1H-pyrrole. The reaction proceeds via imine formation followed by cyclodehydration, with yields averaging 70–80%.

Key Considerations :

Regioselective Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation introduces an aldehyde group at the α-position (C2) of the pyrrole ring. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic formylating agent. Reaction conditions (0–5°C, 4 h) afford 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde in 65–75% yield.

Mechanistic Insight :

- The thiazole’s electron-withdrawing nature deactivates the pyrrole ring, directing formylation to the less hindered C2 position.

- Quenching with aqueous sodium acetate ensures protonation of the intermediate iminium salt.

TCFH–NMI-Mediated Acylation Followed by Reduction

Activation of Carboxylic Acid Precursors

Recent advancements in ketone synthesis employ N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) to activate carboxylic acids. Pyrrole-2-carboxylic acid, when treated with TCFH–NMI in dichloromethane (25°C, 1 h), forms a reactive acyloxyphosphonium intermediate.

Nucleophilic Coupling with Thiazole Derivatives

The activated acid reacts with 4-methyl-1,3-thiazol-2-yl lithium (generated via lithiation of 2-bromo-4-methylthiazole) to yield 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbonyl intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in methanol converts the ketone to the secondary alcohol, which undergoes oxidation (e.g., pyridinium chlorochromate) to the aldehyde (overall yield: 50–60%).

Optimization Data :

- Mayr nucleophilicity parameters (N ≥ 10) ensure efficient coupling with pyrrole-derived electrophiles.

- Excess NMI (2.5 equiv) prevents side reactions during activation.

Azolium Salt Reduction and Hydrolytic Aldehyde Liberation

Quaternary Azolium Salt Formation

Treatment of 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole with methyl triflate in acetonitrile (reflux, 6 h) produces the corresponding azolium salt. The quaternized nitrogen enhances susceptibility to nucleophilic attack, facilitating subsequent reductions.

Sodium Borohydride Reduction and Hydrolysis

Reduction of the azolium salt with NaBH₄ in ethanol (0°C, 30 min) yields a dihydro intermediate, which undergoes acid-catalyzed hydrolysis (HCl, H₂O, 80°C) to release the aldehyde. This method achieves 70–80% yield with minimal byproducts.

Advantages :

- Avoids harsh formylation conditions, preserving thiazole integrity.

- Scalable for multi-gram syntheses.

Hantzsch Thiazole Synthesis on Pyrrole Scaffolds

Thioamide Functionalization of Pyrrole-2-Carbaldehyde

Pyrrole-2-carbaldehyde is converted to its thioamide derivative via reaction with Lawesson’s reagent (toluene, 110°C, 8 h). The resulting thioamide undergoes Hantzsch thiazole synthesis with 3-chloropentane-2,4-dione in ethanol (reflux, 12 h), forming the thiazole ring directly at the pyrrole’s N1 position.

Oxidative Demasking of Protective Groups

A protective group (e.g., trityl) at the aldehyde position is removed via hydrogenolysis (H₂, Pd/C, ethanol), yielding the final product in 60–70% overall yield.

Challenges :

- Competing side reactions during thioamide formation necessitate strict stoichiometric control.

- High-dilution conditions prevent oligomerization during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Paal-Knorr + Vilsmeier | 65–75 | High regioselectivity; established protocol | Requires toxic POCl₃; sensitive to moisture |

| TCFH–NMI + Reduction | 50–60 | Mild conditions; functional group tolerance | Multi-step; costly reagents |

| Azolium Salt Reduction | 70–80 | Scalable; avoids strong acids | Limited substrate scope |

| Hantzsch Cyclization | 60–70 | Direct thiazole formation | Laborious protection/deprotection steps |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-methanol.

Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds with desired properties. The synthesis typically involves reactions with other organic molecules under controlled conditions, utilizing solvents like ethanol or DMF and catalysts such as potassium hydroxide or sodium hydride.

Research has indicated that 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde exhibits potential antimicrobial and antioxidant properties . Studies have explored its effects on various microbial strains, suggesting that it may inhibit growth and exhibit cytotoxicity against cancer cell lines. For instance, a study demonstrated its ability to reduce oxidative stress markers in cellular models, indicating its potential as a therapeutic agent .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its anti-inflammatory and anticancer activities . Preliminary studies suggest that it may modulate specific molecular targets involved in inflammatory pathways and cancer progression. For example, it could interfere with enzyme activities related to tumor growth or inflammatory responses .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Properties

In another study published in the Journal of Medicinal Chemistry, the compound was assessed for its antioxidant capabilities using DPPH radical scavenging assays. The findings revealed that it exhibited a dose-dependent scavenging effect, comparable to well-known antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The compound is compared to pyrazole-based carbaldehydes and other heterocyclic aldehydes to highlight structural and functional distinctions:

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycle : Pyrrole (electron-rich, 5π-electron system) vs. pyrazole (6π-electron, two adjacent nitrogen atoms). Pyrrole’s electron density may enhance nucleophilic reactivity at the aldehyde group compared to pyrazole derivatives.

- Substituent Effects : The 4-methylthiazole group in the target compound introduces sulfur-based electronegativity and steric hindrance, contrasting with nitrophenyl (electron-withdrawing) or thiophene (electron-rich) groups in analogs.

- Aldehyde Position : Position 2 (pyrrole) vs. position 4 (pyrazole). This alters conjugation pathways and steric accessibility for reactions like Schiff base formation.

Computational and Crystallographic Insights

- Electron Density Analysis: Tools like Multiwfn could compare electrostatic potentials (ESP) and bond orders. The thiazole substituent may localize electron density differently than nitrophenyl or thiophene groups, affecting reactivity .

- Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for structural determination of similar compounds, as seen in tungsten-thiazole complexes .

Biologische Aktivität

1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with significant biological activity. Its structure incorporates both thiazole and pyrrole rings, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 192.238 g/mol. It features a thiazole ring attached to a pyrrole moiety, making it a versatile scaffold in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.238 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 375.4 ± 34.0 °C |

| Flash Point | 180.8 ± 25.7 °C |

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole rings exhibit notable antimicrobial properties. For example, studies have shown that derivatives of pyrrole demonstrate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study:

A study evaluated the antibacterial activity of several pyrrole derivatives, including those similar to this compound. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics such as ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The anticancer potential of thiazole and pyrrole derivatives has been extensively documented. Research has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

Research Findings:

In vitro studies have shown that certain thiazole-containing compounds exhibit cytotoxic effects against cancer cells such as Jurkat and HT-29. For instance, a derivative similar to our compound displayed an IC50 value lower than that of the standard drug doxorubicin, suggesting strong anticancer activity .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | Jurkat | <10 |

| Thiazole-Pyrrole Derivative A | Jurkat | <5 |

| Thiazole-Pyrrole Derivative B | HT-29 | <8 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole and pyrrole derivatives have also been explored. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Case Study:

In a recent study, a related compound was found to significantly reduce the levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent . This effect may be attributed to the ability of the compound to interfere with signaling pathways involved in inflammation.

The biological activity of this compound is likely mediated through various mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation: It could interact with cellular receptors, altering downstream signaling pathways.

Q & A

What are the established synthetic routes for 1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde?

Basic Research Focus

The compound can be synthesized via Vilsmeier-Haack formylation , a method widely used for introducing aldehyde groups into heterocyclic systems. For example, pyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions . Adapting this protocol, the pyrrole ring can be functionalized at the 2-position, followed by coupling with a pre-synthesized 4-methylthiazole moiety via nucleophilic substitution or cross-coupling reactions. Key steps include optimizing reaction temperature (typically 0–5°C during reagent addition) and stoichiometric ratios to avoid over-chlorination.

How can the compound's structure be validated using crystallographic and spectroscopic methods?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For instance, pyrazole-carbaldehyde derivatives have been characterized by monoclinic crystal systems (space group P21/n) with bond lengths and angles consistent with aromatic heterocycles and aldehyde functionalities . Complementary techniques include:

- ¹H/¹³C NMR : Aldehyde protons typically appear at δ 9.8–10.2 ppm, while thiazole protons resonate at δ 7.2–8.1 ppm.

- FTIR : Stretching vibrations for C=O (aldehyde) at ~1680–1720 cm⁻¹ and C=N (thiazole) at ~1600–1650 cm⁻¹.

- HRMS : Molecular ion peaks matching the exact mass (e.g., calculated for C₉H₈N₂OS: 192.0353).

What strategies optimize the compound's yield and purity during synthesis?

Advanced Research Focus

Yield optimization requires stepwise purification and reagent selection :

- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates.

- Recrystallization : Polar solvents (ethanol/water mixtures) improve purity by removing unreacted starting materials.

- Catalyst screening : Basic catalysts (e.g., K₂CO₃) enhance coupling efficiency between pyrrole and thiazole units, as demonstrated in pyrazole-aryloxy derivatives . Contradictions in yield data (e.g., 85% vs. 98% in similar syntheses) may arise from solvent polarity or reaction time variations, necessitating DoE (Design of Experiments) approaches .

How do substituents on the pyrrole or thiazole rings influence bioactivity?

Advanced Research Focus

Structure-Activity Relationship (SAR) studies reveal:

- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position enhances antimicrobial activity by increasing electrophilicity .

- Pyrrole substitutions : Methyl groups at the pyrrole 1-position improve metabolic stability but may reduce solubility. Comparative studies on analogs like 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 85841-67-4) show that bulky aryl groups decrease bioavailability .

- Aldehyde reactivity : The carbaldehyde group serves as a Michael acceptor, enabling covalent binding to biological targets (e.g., enzymes with nucleophilic cysteine residues) .

What computational methods predict the compound's reactivity in nucleophilic additions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals to predict reactivity:

- LUMO localization : The aldehyde carbon in 1H-pyrrole-2-carbaldehyde exhibits high electrophilicity (LUMO energy ~ -1.5 eV), making it susceptible to nucleophilic attack .

- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation, showing higher reaction rates in aprotic solvents (e.g., DMF) due to stabilization of transition states.

How can the compound serve as a precursor for multi-heterocyclic systems?

Advanced Research Focus

The aldehyde group enables cyclocondensation reactions to synthesize fused heterocycles:

- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate in ethanol under reflux to form bicyclic systems, as demonstrated with 5-azido-pyrazole-4-carbaldehydes .

- Thieno[2,3-c]pyrazoles : Use Lawesson’s reagent to introduce sulfur atoms, followed by intramolecular cyclization.

What analytical challenges arise in detecting degradation products of this compound?

Advanced Research Focus

LC-MS/MS with C18 columns (ACN/water + 0.1% formic acid) resolves degradation products:

- Oxidation : Aldehyde → carboxylic acid (observed as [M+16] in positive ion mode).

- Hydrolysis : Thiazole ring opening generates thiourea derivatives, detectable via MS² fragmentation patterns.

Contradictions in stability data (e.g., pH-dependent degradation) require accelerated stability studies (40°C/75% RH for 4 weeks) .

How does the compound interact with biological targets in mechanistic studies?

Advanced Research Focus

Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal:

- Antifungal targets : Binding to cytochrome P450 14α-demethylase (CYP51) with ΔG ≈ -9.2 kcal/mol, comparable to fluconazole .

- Anti-inflammatory activity : Inhibition of COX-2 via hydrogen bonding with Arg120 and Tyr355 residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.